molecular formula C18H13CrN4Na3O9S2+3 B1668933 Acid Yellow 54 CAS No. 10127-05-6

Acid Yellow 54

Cat. No. B1668933
CAS RN: 10127-05-6
M. Wt: 607.4 g/mol
InChI Key: RJSYHWYIPPUATO-MVIJUDHYSA-J
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Description

Acid Yellow 54, also known as C.I.Acid Yellow 54 or C.I.19010, is a yellow powder that is soluble in water . It is a single azo, metal complex dye . The molecular formula is C18H13N4Na3O9S2 and the molecular weight is 562.42 . It is used for dyeing wool, polyamide fiber, and wool blended fabric, as well as in leather color .


Synthesis Analysis

Acid Yellow 54 is synthesized by diazotizing 2-Amino-4-sulfobenzoic acid and coupling it with 3-Methyl-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This is then heated under certain pressure in an aqueous solution with formic acid chromium to form a chromium complex .


Molecular Structure Analysis

The molecular structure of Acid Yellow 54 is a single azo, metal complex . The molecular formula is C18H13N4Na3O9S2 and the molecular weight is 562.42 .


Physical And Chemical Properties Analysis

Acid Yellow 54 is a yellow powder that is soluble in water . The strong sulfuric acid dyes for yellow solution, diluted the same color . The water solution is yellow, and sodium hydroxide turns it to dark brown . The molecular formula is C18H13N4Na3O9S2 and the molecular weight is 562.42 .

Safety And Hazards

According to the safety data sheet, Acid Yellow 54 should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water . If inhaled, move to fresh air . If swallowed, drink plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

disodium;chromium(3+);2-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxidopyrazol-4-yl]diazenyl]-4-sulfonatobenzoate;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O9S2.Cr.2Na.H2O/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;;;;/h3-8,23H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);;;;1H2/q;+3;2*+1;/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZUAZRMUUOLN-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-])[O-].[OH-].[Na+].[Na+].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13CrN4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022919
Record name Chromate(2-), [2-[2-[4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-.kappa.O)-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-4-sulfobenzoato(4-)-.kappa.O]hydroxy-, sodium (1:2), (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid yellow 54

CAS RN

10127-05-6
Record name C.I. 19010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(2-), [2-[2-[4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-.kappa.O)-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-4-sulfobenzoato(4-)-.kappa.O]hydroxy-, sodium (1:2), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromate(2-), [2-[2-[4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-.kappa.O)-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-4-sulfobenzoato(4-)-.kappa.O]hydroxy-, sodium (1:2), (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulpho-o-tolyl)-1H-pyrazol-4-yl]azo]-4-sulphobenzoato(4-)]hydroxychromate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID YELLOW 54
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q3OP00P50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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